4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound with notable applications in medicinal chemistry, particularly in the development of ligands for various biological targets. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity and potential therapeutic uses.
This compound can be sourced from various chemical suppliers and is often involved in research related to sigma receptor ligands. It has been synthesized and evaluated in studies focusing on its interaction with sigma receptors, which are implicated in several neurological and psychiatric disorders .
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid belongs to the class of spirocyclic compounds. It features a combination of aromatic and aliphatic components, making it suitable for various chemical reactions and biological interactions. The compound's structure includes a carboxylic acid functional group, enhancing its reactivity and solubility in polar solvents.
The synthesis of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. The general synthetic route can include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is with a molecular weight of approximately 339.33 g/mol .
The compound features:
The compound is capable of participating in various chemical reactions due to its functional groups. Key reactions include:
These reactions are typically carried out under controlled conditions to avoid side products, utilizing catalysts or specific reagents to enhance yields .
The mechanism of action for 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid primarily involves its interaction with sigma receptors in the brain. Sigma receptors are known to modulate neurotransmitter release and have been implicated in various neuropsychiatric conditions.
Research indicates that compounds similar to this one exhibit high affinity for sigma receptors, which could lead to effects such as modulation of pain perception, mood regulation, and neuroprotection .
Relevant data on melting point, boiling point, and specific gravity may vary based on purity and preparation methods but are essential for practical applications .
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The construction of the 1-oxa-4-azaspiro[4.5]decane core represents a pivotal challenge in synthesizing the target compound. Two predominant methodologies have emerged: intramolecular cyclization of linear precursors and copper-mediated radical annulations. The intramolecular approach typically employs a cyclohexanone derivative bearing pendant functional groups (e.g., bromoalkyl chains) that undergo nucleophilic displacement by nitrogen or oxygen nucleophiles under basic conditions. For example, 4-methylcyclohexanone can be condensed with ethanolamine derivatives, followed by base-induced ring closure to form the spirocyclic framework. This method yields the unsubstituted 8-methyl-1-oxa-4-azaspiro[4.5]decane precursor with moderate efficiency (45-60%), often requiring high-dilution conditions to suppress oligomerization [6].
A significant advancement involves copper-catalyzed difluoroalkylation-cyclization cascades, inspired by methodologies for similar spiro scaffolds. As demonstrated in Jiang’s work, copper(0) mediates single-electron transfer to bromodifluoroalkyl reagents, generating •CF₂R radicals that initiate tandem cyclization sequences [2]. Applied to this target, N-allyl-4-methylcyclohexylamine precursors undergo radical addition at the alkene terminus, followed by intramolecular heteroatom capture to assemble the spiro core. This redox-neutral process operates under mild conditions (60-80°C) and achieves superior atom economy compared to stepwise approaches. Crucially, the 8-methyl group’s steric profile necessitates optimized copper loadings (10-15 mol% CuI) to prevent undesired radical quenching pathways [2] [6].
Table 1: Comparative Analysis of Spirocyclic Core Assembly Methods
Methodology | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Intramolecular SN₂ | K₂CO₃, DMF, 120°C, 12h | 45-60% | No transition metals required |
Cu-mediated radical | CuI (10 mol%), ACN, 70°C, 6h | 65-80% | Convergent assembly, higher atom economy |
Installation of the 3,5-difluorobenzoyl moiety occurs through nucleophilic acyl substitution on the spirocyclic secondary amine. This critical acylation demands precise optimization due to steric constraints imposed by the spiro core and the 8-methyl group’s proximity. The optimal protocol employs 3,5-difluorobenzoyl chloride (1.2 equiv) as the acylating agent, with tertiary amine bases (e.g., N,N-diisopropylethylamine, DIPEA) in aprotic solvents. Tetrahydrofuran (THF) outperforms dichloromethane (DCM) or acetonitrile (MeCN), providing a balance between solubilizing the hydrophobic spiro intermediate and minimizing competing hydrolysis [6] [7].
Reaction monitoring via LC-MS reveals that temperature control is essential to suppress N,O-diacylation byproducts. Maintaining the reaction at 0°C to 5°C during reagent addition, followed by gradual warming to 25°C, ensures >95% monoacylation selectivity. Post-reaction, the carboxylic acid functionality remains intact under these mild conditions, avoiding the need for protective group strategies. Crude purities typically exceed 85%, with final purification achievable via crystallization from ethyl acetate/hexane mixtures [7]. For analogs like the 3-fluorobenzoyl derivative (CAS: 1326812-49-0), identical conditions apply, confirming the generality of this approach for meta-substituted benzoyl groups [7].
Copper catalysis enables direct incorporation of fluorinated segments into the spirocyclic architecture, significantly streamlining synthesis. Recent breakthroughs leverage Cu(I)/Cu(II) redox cycles to generate difluoroalkyl radicals (•RCF₂) from bromodifluoroacetate precursors. Key parameters influencing yield and selectivity include:
Mechanistic studies confirm a tandem difluoroalkylation-cyclization pathway: (1) Single-electron transfer from [Cu(I)] to BrCF₂CO₂Et generates •CF₂CO₂Et and [Cu(II)Br]; (2) Radical addition to a pendant alkene forms a carbon-centered radical; (3) Intramolecular heteroatom cyclization onto the amine constructs the spiro center; (4) B₂pin₂ reduces [Cu(II)] to close the cycle. This methodology achieves 70-75% isolated yield for the target compound’s direct precursors, representing a 30% improvement over classical stepwise routes [2] [6].
Solid-phase peptide synthesis (SPPS) principles have been adapted to enable multigram-scale production of the target spiro compound. Two strategies demonstrate efficacy:
Resin-bound cyclization: A Wang resin-linked 4-methylcyclohexanone derivative undergoes nucleophilic addition by ethanolamine, followed by in situ Mitsunobu cyclization (PPh₃, DIAD) to assemble the spiro core directly on the solid support. This approach confines cyclization intermediates to the resin surface, minimizing dimerization and simplifying purification via filtration washes. After cleavage (20% TFA/DCM), the spirocyclic amine is obtained in 65% yield over three steps [9].
Catch-and-release lipidation: Inspired by liraglutide synthesis [3], the carboxylic acid-containing spiro intermediate is adsorbed onto polymethacrylate (PMA) beads via ionic interactions. On-resin acylation with 3,5-difluorobenzoyl chloride proceeds in DMSO/butyl acetate (1:9), achieving near-quantitative conversion due to pseudo-dilution effects. Subsequent release (mild acid wash) delivers the target compound with >90% HPLC purity, eliminating preparative HPLC. This method reduces solvent consumption by 60% compared to solution-phase routes [3] [9].
Table 2: Solid-Phase Synthesis Conditions and Outcomes
Strategy | Resin/Sorbent | Key Reagents | Purity | Solvent System |
---|---|---|---|---|
Resin-bound cyclization | Wang resin | PPh₃, DIAD, TFA cleavage | ~85% | DCM/DMF (3:1) |
Catch-and-release | PMA beads | DIPEA, BuOAc/DMSO (9:1) | >90% | BuOAc/DMSO (9:1) |
Green chemistry advancements are notable: TBEC (1-tert-butyl-3-ethylcarbodiimide) replaces traditional carbodiimide coupling agents, minimizing cyanide byproduct formation. Binary solvent systems (e.g., DMSO/butyl acetate) substitute hazardous DMF, aligning with sustainable manufacturing goals [3] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5